Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate is an organic compound with the molecular formula C10H14N2O3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
It’s worth noting that pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain nucleophilic substitution reactions, where the methylthio group is displaced by other nucleophiles . This interaction suggests that this compound can participate in reactions involving enzyme catalysis and protein binding, influencing the overall biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been noted to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and the activation or inhibition of certain signaling pathways . These effects can result in alterations in cellular functions, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, which should be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the appropriate dosage range to maximize the compound’s efficacy while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is crucial for predicting its behavior and effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can impact its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . The compound’s localization can influence its activity and interactions with other biomolecules, thereby affecting its overall function in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with ethoxy compounds under specific conditions. One common method includes refluxing the starting material with an appropriate ethoxy reagent in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ethoxy and methylthio groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential neuroprotective and anti-inflammatory agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Research: It serves as a precursor for the synthesis of compounds that can be used to study various biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives are used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate
Comparison: this compound is unique due to its ethoxy group, which can influence its reactivity and interaction with biological targets. Compared to its chloro and methylthio analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
ethyl 4-ethoxy-2-methylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-14-8-7(9(13)15-5-2)6-11-10(12-8)16-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMAYUOBJHWPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)OCC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304293 | |
Record name | Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84923-27-3 | |
Record name | NSC165312 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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